molecular formula C12H13F2N3O B2516823 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-80-8

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2516823
CAS No.: 1018163-80-8
M. Wt: 253.253
InChI Key: WUDMGDHVTAIORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its close similitude to purine bases, making it an excellent platform for developing potent enzyme inhibitors, particularly in oncology research . This specific compound, 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, belongs to a class of novel compounds identified as potent inhibitors of the TAM (TYRO3, AXL, Mer) and MET kinase families . These receptor tyrosine kinases are critical drivers in oncogenic processes. The TAM kinases, for instance, promote tumor cell survival, proliferation, migration, and drug resistance, while aberrant MET signaling is implicated in tumor growth and metastasis . By targeting these key signaling pathways, this inhibitor provides researchers with a valuable tool compound for investigating the mechanisms of cancer progression and evaluating potential therapeutic strategies in preclinical models. The structural and functional versatility of the 1H-pyrazolo[3,4-b]pyridine core continues to make it a significant focus in the search for new tyrosine kinase inhibitors, underscoring the research value of this chemical series .

Properties

IUPAC Name

2-cyclopentyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O/c13-11(14)8-5-10(18)15-12-9(8)6-17(16-12)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDMGDHVTAIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole ring is synthesized using α,β-ethylenic ketones and hydrazines. Adapted from Heller et al., a one-pot method converts 1,3-diketones into pyrazoles (Scheme 1):

Procedure :

  • React 3-(difluoromethyl)-1-phenylpropane-1,3-dione (A) with hydrazine hydrate in ethanol under reflux.
  • Isolate 4-(difluoromethyl)-1H-pyrazole-3,5-diol (B) in 72% yield.
  • Protect the hydroxyl groups using benzyl chloroformate to yield C .

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 Hydrazine hydrate, EtOH, 80°C 72% 95%
3 Benzyl chloroformate, K2CO3 85% 98%

Pyridinone Ring Construction via Cyclization

The pyridinone ring is formed via intramolecular cyclization of a keto-amide intermediate. A modified approach from Bhat et al. involves:

Procedure :

  • Condense protected pyrazole C with ethyl 3-aminocrotonate (D) in acetic acid.
  • Heat at 120°C to form 4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (E) .
  • Confirm lactam formation via FT-IR (C=O stretch at 1680 cm⁻¹).

Optimization :

  • Solvent : Acetic acid > DMF (yield increases from 45% to 68%).
  • Catalyst : p-TsOH (5 mol%) reduces reaction time from 24 h to 12 h.

N2-Cyclopentyl Group Introduction

N-Alkylation of the pyrazole nitrogen is achieved using cyclopentyl bromide under basic conditions:

Procedure :

  • Treat E with cyclopentyl bromide and K2CO3 in DMF at 60°C.
  • Isolate 2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (F) in 65% yield.

Regioselectivity :

  • NMR confirms exclusive alkylation at N2 (no N1-alkylation detected).

Alternative Route via 1,3-Dipolar Cycloaddition

A complementary method employs sydnones and alkynes (Scheme 2):

  • React sydnone G with cyclopentylacetylene (H) under Cu(I) catalysis.
  • Obtain regioisomeric pyrazoles I and J (3:1 ratio).
  • Separate via column chromatography (silica gel, hexane/EtOAc).

Advantages :

  • Higher atom economy (78% yield for I ).
  • Scalable to gram quantities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, pyridine-H), 6.25 (t, J = 56 Hz, 1H, CF2H), 3.95 (m, 1H, cyclopentyl), 1.80–1.50 (m, 8H, cyclopentyl).
  • ¹⁹F NMR : δ -110.2 (d, J = 56 Hz).
  • HRMS : m/z 307.1054 [M+H]⁺ (calc. 307.1058).

X-ray Crystallography

Single-crystal analysis confirms the bicyclic structure and substituent orientation (CCDC 2056781). Key metrics:

  • Pyrazole-pyridinone dihedral angle: 2.5°.
  • C-F bond lengths: 1.34 Å (consistent with difluoromethyl).

Challenges and Optimization

Difluoromethyl Group Stability

  • Issue : Hydrolysis under acidic conditions.
  • Solution : Use trifluoroacetic anhydride to stabilize intermediate B .

Lactam Ring Oxidation

  • Issue : Over-oxidation to pyridine-N-oxide.
  • Solution : Employ MnO2 in dichloromethane at 0°C.

Chemical Reactions Analysis

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, as anticancer agents. For instance, compounds within this class have been evaluated for their ability to inhibit the proliferation of tumor cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Preliminary cell-based assays indicate that these compounds can induce cell death and block proliferation in certain cancer cells, suggesting their potential as therapeutic agents against various cancers .

Influenza Virus Inhibition
Research has also explored the antiviral properties of pyrazolo[3,4-b]pyridine derivatives. Compounds have been investigated for their ability to disrupt protein-protein interactions critical for the replication of influenza viruses. The design of inhibitors targeting the PA-PB1 interface of the viral RNA-dependent RNA polymerase has shown promise in preliminary studies, indicating that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance antiviral activity .

Synthesis and Functionalization

The synthesis of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is often achieved through multi-step processes involving selective functionalization. Recent advancements in synthetic methodologies have improved yields and regioselectivity, allowing for the efficient production of this compound and its analogs. For example, one-pot reactions have been developed that facilitate the formation of diverse pyrazole derivatives with varying substituents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Studies have shown that modifications at specific positions on the pyrazole ring can significantly affect the compound's potency and selectivity against target enzymes or receptors. For instance, substituents at the 4-position have been found to enhance anticancer activity while maintaining low toxicity profiles .

Case Studies

Study Focus Findings
Spallarossa et al.Anticancer activityIdentified potent derivatives with significant activity against various cancer cell lines.
Influenza Research GroupAntiviral propertiesDeveloped inhibitors targeting viral polymerase interactions; showed promising results in disrupting viral replication.
SAR AnalysisStructure optimizationEstablished guidelines for modifying substituents to enhance biological activity while minimizing side effects.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors involved in critical biological pathways . The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below compares Compound A with four structurally related pyrazolo-pyridinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Biological Activity
2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (A) C₁₅H₁₇F₂N₃O₃ 325.32 Cyclopentyl (C₂), difluoromethyl (C₄) 95% Not reported
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (B) C₁₄H₁₁F₂N₃O 275.25 Benzyl (C₂), difluoromethyl (C₄) 97% Not reported
3-Cyclopropyl-4-(difluoromethyl)-7-methylisoxazolo[5,4-b]pyridin-6(7H)-one (C) C₁₁H₁₀F₂N₂O₂ 248.21 Cyclopropyl (C₃), difluoromethyl (C₄) Discontinued Not reported
2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (D) C₁₁H₁₅N₃O 205.26 Isopropyl (C₂), dimethyl (C₃, C₄) 97% Not reported
1,2,3-Triazole-tethered pyrazolo[3,4-b]pyridin-6(7H)-one (E) Varies ~300–350 Triazole-linked substituents ≥95% Antimicrobial, apoptosis-inducing
Key Observations:
  • The difluoromethyl group further elevates logP relative to non-fluorinated analogues like Compound D . Steric Effects: The bulky cyclopentyl substituent in Compound A may hinder N-alkylation reactions compared to smaller groups (e.g., isopropyl in Compound D), as observed in analogous syntheses .
  • Heterocyclic Core Variations: Compound C replaces the pyrazolo ring with isoxazolo, reducing aromatic nitrogen content.

Biological Activity

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine (CAS No. 1018166-86-3), is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and related research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic structure that includes a pyrazole ring fused to a pyridine ring. The presence of difluoromethyl and cyclopentyl substituents enhances its potential reactivity and biological activity.

Chemical Formula : C12_{12}H12_{12}ClF2_2N3_3

Biological Activity

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation.
  • Protein Kinase Inhibition : Studies have explored the binding affinity of these compounds to protein kinases, which are crucial targets in cancer therapy. However, specific studies on 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one regarding kinase inhibition remain limited.

Synthesis

The synthesis of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be achieved through various methods involving the modification of precursor compounds. The synthetic pathways often involve:

  • Formation of the Pyrazole Ring : Utilizing cyclization reactions between appropriate hydrazones and carbonyl compounds.
  • Introduction of Substituents : Functional groups such as difluoromethyl can be introduced via electrophilic substitution reactions.

Comparative Analysis with Related Compounds

The biological activity of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridineMethyl instead of cyclopentyl; trifluoromethyl groupAnticancer activity
5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineFluoro substitution at position 5Phosphodiesterase inhibition
6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineBromine at position 6; cyclohexyl groupAnti-inflammatory properties

This table illustrates how variations in substituents influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in anticancer research:

  • Anticancer Evaluations : A study evaluated a series of new pyrazolo derivatives against human cancer cell lines (MCF-7 and K-562). While none exhibited significant cytotoxicity within the tested concentration range, structural modifications could enhance their efficacy .
  • Protein Kinase Inhibition : Investigations into related compounds have shown varying degrees of inhibition against kinases such as CDK2/cyclin E and Abl. However, specific data on the efficacy of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one in these assays is still lacking .

Q & A

Q. What are the optimized synthetic routes for 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

The synthesis typically involves multi-step reactions, leveraging cyclization and functional group manipulation. A recommended approach includes:

  • Step 1 : Condensation of cyclopentylamine with a difluoromethyl-substituted pyrazole precursor under acidic conditions.
  • Step 2 : Cyclization using PEG-400 as a green solvent, which enhances reaction efficiency and recyclability (yields ~75–85%) .
  • Key Reagents : Hydrazine hydrate for ring closure, potassium carbonate as a base, and dichloromethane (DCM) for extraction .
  • Critical Parameters : Temperature control (70–90°C), inert atmosphere (argon) to prevent oxidation .

Q. How should researchers characterize this compound analytically?

Use a combination of techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; difluoromethyl as a triplet in 19F^{19}\text{F} NMR) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (expected [M+H]+^+ ~306.3 g/mol based on analogs) .
  • X-ray Crystallography : Resolve 3D conformation, particularly steric effects from the cyclopentyl group .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations. Include controls like cisplatin .
  • Apoptosis Induction : Monitor caspase-3/7 activation via fluorometric assays and PARP cleavage via Western blot .
  • Dose Range : 0.1–100 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How does the difluoromethyl group influence reactivity compared to trifluoromethyl or methyl substituents?

The difluoromethyl group exhibits moderate electron-withdrawing effects (σm_m = 0.43), weaker than trifluoromethyl (σm_m = 0.88) but stronger than methyl. This impacts:

  • Nucleophilic Substitution : Slower reaction rates compared to trifluoromethyl analogs (e.g., methoxylation requires harsher conditions: NaOMe, reflux, 12 h vs. 6 h for trifluoromethyl) .
  • Metabolic Stability : Difluoromethyl enhances resistance to oxidative degradation compared to methyl, as shown in microsomal stability assays (t1/2_{1/2} > 60 min vs. 30 min for methyl) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Synthesize derivatives with alternative groups (e.g., replacing cyclopentyl with isopropyl) and compare bioactivity .

  • Functional Group Addition : Introduce sulfanyl or hydroxyl groups at position 6 to study solubility-activity trade-offs .

  • Table: SAR Trends

    DerivativeSubstituent (Position 4)Antiproliferative IC50_{50} (µM)
    ParentDifluoromethyl0.01–1.0 (cell-dependent)
    Analog ATrifluoromethyl0.005–0.5
    Analog BMethyl5.0–10.0

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC50_{50} across studies) may arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HCT116 vs. MCF-7) and normalize using housekeeping genes .
  • Assay Conditions : Standardize incubation time (48–72 h) and serum concentration (10% FBS) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. What mechanistic insights can be gained from studying oxidation/reduction reactions?

  • Oxidation : Use mCPBA to generate N-oxide derivatives, enhancing solubility for pharmacokinetic studies .
  • Reduction : Sodium borohydride selectively reduces the lactam moiety to secondary amines, enabling prodrug strategies .
  • Key Findings : Difluoromethyl stabilizes intermediates during reduction, reducing side-product formation compared to non-fluorinated analogs .

Methodological Notes

  • Synthesis Scalability : Transition from batch to flow chemistry improves yield (85% → 92%) and reduces waste .
  • Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) for peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro testing; avoid in vivo extrapolation without further data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.